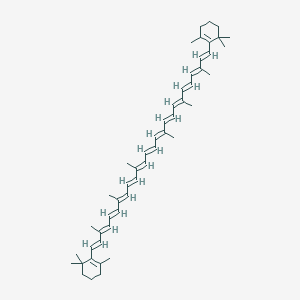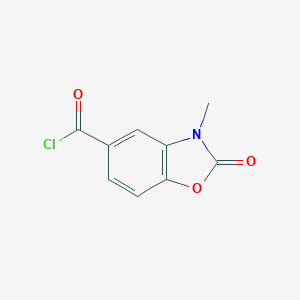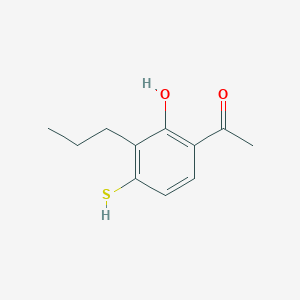
Decapreno-β-Carotin
Übersicht
Beschreibung
Decapreno-|A-carotene is a carotenoid compound characterized by its long chain of conjugated double bonds. It is a C50 carotenoid, meaning it contains 50 carbon atoms. This compound is a derivative of beta-carotene and is known for its vibrant pigmentation, which is common among carotenoids. Decapreno-|A-carotene is utilized in various scientific and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Decapreno-|A-carotene has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Decapreno-beta-carotene, a C50 beta-carotene , is a long carotenoid with 15 and 19 conjugated double bonds . It primarily targets the retinoic acid receptor (RAR) and retinoid X receptor (RXR) . These receptors play a crucial role in modulating the expression of specific genes, thereby influencing various biological processes.
Mode of Action
Decapreno-beta-carotene acts as an antioxidant . It exhibits significant efficacy against reactive oxygen species, particularly singlet oxygen . It functions as a scavenger of lipophilic radicals within the membranes of every cell compartment . This interaction with its targets leads to changes in the cellular environment, protecting cells from oxidative stress.
Biochemical Pathways
Decapreno-beta-carotene is involved in several biochemical pathways. It is a precursor of vitamin A, and following absorption, it can be cleaved to form vitamin A (retinal) . This process is key to the maintenance of normal vision, enhancement of growth, tissue differentiation, and reproduction . Furthermore, it can modulate the expression of specific genes mainly via the nuclear hormone receptors: retinoic acid receptor- and retinoid X receptor-mediated signaling .
Pharmacokinetics
The pharmacokinetics of Decapreno-beta-carotene involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the intestine . The liver is the main organ that stores Decapreno-beta-carotene and distributes it to the peripheral tissues . Major carotenoid metabolites, the retinoids, can be stored as esters or further oxidized and excreted via phase 2 metabolism pathways .
Result of Action
The action of Decapreno-beta-carotene results in various molecular and cellular effects. It has been associated with reduced incidence or disease biomarkers of several chronic complications such as type-2 diabetes and other cardiovascular diseases . It also improves glucose uptake in insulin-resistant cells .
Action Environment
The action, efficacy, and stability of Decapreno-beta-carotene can be influenced by various environmental factors. For instance, the presence of different solvents can affect the intramolecular relaxation processes within Decapreno-beta-carotene . Furthermore, dietary consumption of carotenoids has been reported to reduce the chance of developing various diseases .
Biochemische Analyse
Biochemical Properties
Decapreno-beta-carotene, like other carotenoids, plays a key role in human nutrition, health, and disease . It can modulate the expression of specific genes mainly via nuclear hormone receptors
Cellular Effects
They are associated with reduced risk of several chronic diseases .
Molecular Mechanism
Carotenoids are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Decapreno-beta-carotene in laboratory settings. It is known that it is a solid substance that should be stored at -80° C .
Transport and Distribution
It is known that carotenoids are generally embedded in cellular membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decapreno-|A-carotene can be synthesized through several methods. One common approach is the double Wittig reaction, which involves the reaction of phosphonium ylides with aldehydes or ketones to form alkenes. This method is particularly useful for creating long-chain polyenes like decapreno-|A-carotene . Another method involves the Grignard reaction, which follows the building principle of combining smaller carbon units to form the larger C50 structure .
Industrial Production Methods: Industrial production of decapreno-|A-carotene typically involves high-performance liquid chromatography (HPLC) to achieve high purity. The compound can be commercially synthesized in large quantities, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Decapreno-|A-carotene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of conjugated double bonds, which make the compound highly reactive.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce decapreno-|A-carotene, often resulting in the formation of less conjugated products.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or other oxygenated derivatives, while reduction may yield partially saturated compounds.
Vergleich Mit ähnlichen Verbindungen
Beta-carotene: A C40 carotenoid that is a precursor to vitamin A and shares similar antioxidant properties.
Lycopene: Another C40 carotenoid known for its strong antioxidant activity and presence in tomatoes.
Lutein and Zeaxanthin: Carotenoids found in the human eye, known for their role in protecting against light-induced damage.
Uniqueness: Decapreno-|A-carotene is unique due to its longer carbon chain (C50) compared to other common carotenoids like beta-carotene (C40). This extended structure enhances its ability to quench reactive oxygen species and provides distinct advantages in applications requiring high antioxidant activity .
Eigenschaften
IUPAC Name |
2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-3,7,11,16,20,24-hexamethyl-26-(2,6,6-trimethylcyclohexen-1-yl)hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecaenyl]-1,3,3-trimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68/c1-39(23-15-25-41(3)27-17-29-43(5)33-35-47-45(7)31-19-37-49(47,9)10)21-13-14-22-40(2)24-16-26-42(4)28-18-30-44(6)34-36-48-46(8)32-20-38-50(48,11)12/h13-18,21-30,33-36H,19-20,31-32,37-38H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-33+,36-34+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEVCWAIAJCZRJ-MGJPSJOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)\C)/C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5940-03-4 | |
| Record name | Decapreno-beta-carotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005940034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Dibenzo[a,l]pyrene](/img/structure/B127179.png)





![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
![Benzo[c]phenanthrene](/img/structure/B127203.png)
![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)
